molecular formula C11H12ClNO6S B12680784 Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester CAS No. 139326-52-6

Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester

Cat. No.: B12680784
CAS No.: 139326-52-6
M. Wt: 321.73 g/mol
InChI Key: INFRNBFFTZMRST-UHFFFAOYSA-N
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Description

Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a sulfonyl group attached to a 4-chloro-2-nitrophenyl ring, and an ester group derived from acetic acid and 1-methylethyl alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester typically involves the esterification of acetic acid with 1-methylethyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion. The sulfonyl group is introduced through a sulfonation reaction involving 4-chloro-2-nitrophenol and a sulfonating agent such as chlorosulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major products are acetic acid and 1-methylethyl alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Enzyme Inhibition: The sulfonyl group can interact with active sites of enzymes, inhibiting their activity.

    Protein Interactions: The nitrophenyl group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function.

    Pathways Involved: The compound may interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, ((4-bromo-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester
  • Acetic acid, ((4-fluoro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester

Uniqueness

Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its bromo and fluoro analogs.

Properties

CAS No.

139326-52-6

Molecular Formula

C11H12ClNO6S

Molecular Weight

321.73 g/mol

IUPAC Name

propan-2-yl 2-(4-chloro-2-nitrophenyl)sulfonylacetate

InChI

InChI=1S/C11H12ClNO6S/c1-7(2)19-11(14)6-20(17,18)10-4-3-8(12)5-9(10)13(15)16/h3-5,7H,6H2,1-2H3

InChI Key

INFRNBFFTZMRST-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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